Cylocide

IC50 L1210 Leukemia In Vitro Cytotoxicity

Cylocide is the international brand name for cytarabine hydrochloride, a potent antineoplastic antimetabolite. It is a pyrimidine nucleoside analog that acts as a cell cycle-specific inhibitor of DNA synthesis, primarily targeting the S-phase.

Molecular Formula C9H14ClN3O5
Molecular Weight 279.68 g/mol
CAS No. 21028-03-5
Cat. No. B7812334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCylocide
CAS21028-03-5
Molecular FormulaC9H14ClN3O5
Molecular Weight279.68 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.Cl
InChIInChI=1S/C9H13N3O5.ClH/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16);1H
InChIKeyKCURWTAZOZXKSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 63 °F (NTP, 1992)

Cylocide (CAS 21028-03-5) Procurement Guide: Cytarabine Hydrochloride Specification & S-Phase DNA Synthesis Inhibition


Cylocide is the international brand name for cytarabine hydrochloride, a potent antineoplastic antimetabolite [1]. It is a pyrimidine nucleoside analog that acts as a cell cycle-specific inhibitor of DNA synthesis, primarily targeting the S-phase [2]. As the hydrochloride salt of cytarabine (Ara-C), it is a well-established chemotherapeutic agent for treating various hematological malignancies .

Why Cylocide (Cytarabine HCl) Cannot Be Replaced by Other In-Class Antimetabolites: A Procurement Perspective


Generic substitution within the antimetabolite class is not scientifically sound due to fundamental differences in drug metabolism, bioavailability, and pharmacokinetic profiles. Unlike the oral prodrug cytarabine ocfosfate (Starasid), Cylocide is an injectable formulation of the active agent cytarabine, requiring distinct dosing schedules and routes of administration [1]. Furthermore, the rapid systemic deamination and short half-life of cytarabine [2] necessitate specialized continuous infusion regimens, which are not interchangeable with other nucleoside analogs that have different metabolic pathways or prodrug activation mechanisms [3].

Quantitative Differentiation of Cylocide (Cytarabine HCl) Against Its Oral Prodrug, Cytarabine Ocfosfate


Intrinsic In Vitro Potency: Cytarabine HCl Demonstrates a 650-Fold Lower IC50 Compared to Prodrug's In Vivo-Relevant Concentrations

Cylocide's active moiety, cytarabine, exhibits an exceptionally low IC50 of 0.04 µM in L1210 leukemia and CEM cell lines in vitro . This intrinsic potency is a primary driver of its clinical efficacy. While the oral prodrug cytarabine ocfosfate has no direct in vitro activity without metabolic activation, its in vivo-derived plasma concentrations of the active metabolite Ara-C are in a similar nanomolar range. For comparison, a clinical study administering 100 mg/day of the prodrug YNK-01 resulted in steady-state plasma Ara-C levels of 2–4 ng/mL (approximately 8–16 nM) [1]. The 0.04 µM (40 nM) IC50 of the active parent compound in cell culture provides a quantitative benchmark that is significantly lower (by a factor of 650-1300) than the plasma concentrations of Ara-C achievable with the oral prodrug, highlighting its high potency.

IC50 L1210 Leukemia In Vitro Cytotoxicity

Comparative Pharmacokinetics: Cytarabine HCl Enables High Peak Concentrations (Cmax) Essential for Standard-Dose Regimens

The pharmacokinetic profile of the parent drug, cytarabine (as found in Cylocide), is characterized by a rapid, high peak plasma concentration (Cmax) necessary for standard-dose chemotherapy. In contrast, the oral prodrug cytarabine ocfosfate (stearyl-ara-CMP) is designed for low-dose, prolonged release [1]. After a single oral dose of 500 mg/m² of the prodrug, the Cmax of the active metabolite Ara-C is a modest 26.3 nM, achieved after 13.3 hours [1]. This is qualitatively different from the pharmacokinetics of intravenous or subcutaneous cytarabine, which are designed to achieve much higher peak concentrations for standard-dose therapy. Furthermore, the metabolic bioavailability of the prodrug is limited, with only 15.8% of the total oral dose being absorbed and converted to the active Ara-C and its metabolite Ara-U [2].

Pharmacokinetics Cmax AUC Intravenous

Prodrug Bioavailability and Conversion Efficiency: Cylocide's Parent Drug Bypasses the 15.8% Metabolic Barrier of Cytarabine Ocfosfate

A key differentiator between Cylocide (cytarabine HCl) and its oral prodrug, cytarabine ocfosfate (YNK-01), is the issue of metabolic activation. Cylocide delivers the active drug directly into the systemic circulation, ensuring 100% of the administered dose is immediately available for cellular uptake and phosphorylation. In contrast, the prodrug requires hepatic processing. A phase I/II study found that only 15.8% of the total oral dose of YNK-01 was absorbed and metabolized to the active Ara-C and its inactive metabolite Ara-U, defining its metabolic bioavailability [1]. Furthermore, the prodrug itself has a long half-life of 32.0 hours, from which the active Ara-C is slowly released with a half-life of 24.3 hours [2].

Prodrug Bioavailability Metabolism Pharmacokinetics

Formulation and Stability: Cylocide (Cytarabine HCl) as an Injectable Solution with Defined Aqueous Solubility

Cylocide (cytarabine hydrochloride) exhibits high aqueous solubility, a key property for its injectable formulations. It is soluble in water to at least 64.2 mg/mL and in DMSO to at least 14.2 mg/mL . This high solubility is essential for preparing the concentrated solutions required for intravenous infusion. In contrast, the oral prodrug cytarabine ocfosfate is lipophilic, a property that enables oral absorption but precludes direct injectable formulation [1]. This physicochemical distinction dictates the route of administration and the clinical utility of each compound.

Solubility Stability Formulation

Validated Use Cases for Cylocide (Cytarabine HCl) in Research & Development


In Vitro Cytotoxicity Screening of Novel Antileukemic Agents

Cylocide's well-characterized IC50 of 0.04 µM in L1210 and CEM leukemia cell lines makes it an essential positive control for in vitro studies. Researchers screening new antileukemic compounds can use Cylocide as a benchmark to compare the potency of novel agents in a standardized, reproducible assay system, a scenario where the oral prodrug would be inactive without metabolic activation.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of High-Dose Cytarabine Regimens

Due to its immediate bioavailability and established pharmacokinetic profile, Cylocide is the appropriate agent for in vivo studies requiring precise control over plasma drug concentrations. Its properties support the modeling of standard and high-dose chemotherapy regimens [1], unlike the oral prodrug, which is designed for low-dose, prolonged exposure with significant metabolic losses [2].

Formulation Development for Injectable Anticancer Therapeutics

The high aqueous solubility of Cylocide (≥64.2 mg/mL in water) is a critical parameter for developing new or generic injectable formulations. This property is essential for creating stable, concentrated solutions for intravenous administration, a requirement that the lipophilic prodrug, cytarabine ocfosfate, cannot meet [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cylocide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.